BDEAS vs. TDMAS: 40% Higher ALD Deposition Rate for SiO2 Thin Films
Bis(amino)silanes including BDEAS provided improved deposition performance relative to tris(amino)silanes such as TDMAS (tris(dimethylamino)silane). In direct comparative ALD experiments, TDMAS exhibited a 40% lower deposition rate compared to both BDEAS and BTBAS, establishing BDEAS as a superior choice for throughput-sensitive applications where the additional amino ligand in TDMAS introduces steric hindrance that impedes surface saturation [1].
| Evidence Dimension | SiO2 ALD deposition rate |
|---|---|
| Target Compound Data | Superior deposition performance (reference baseline for comparison) |
| Comparator Or Baseline | TDMAS (tris(dimethylamino)silane) |
| Quantified Difference | TDMAS showed 40% lower deposition rate than BDEAS and BTBAS |
| Conditions | ALD of silicon oxide; experimental comparison of three aminosilane structural variants |
Why This Matters
A 40% deposition rate differential translates directly to throughput and cost-per-wafer in semiconductor manufacturing; selecting TDMAS over BDEAS would require proportionally longer process time or additional tool capacity to achieve equivalent film thickness.
- [1] O'Neill ML, Bowen HR, Derecskei-Kovacs A, Cuthill KS, Han B, Xiao M. Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. Electrochem. Soc. Interface. 2011;20(4):33. View Source
